IITR08367

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20193-94-6 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |

InChI |

InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

SNMMLKYSGIFPNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of IITR08367: A Technical Guide to a Novel Efflux Pump Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IITR08367, a novel small molecule identified as a potent efflux pump inhibitor. This compound, chemically known as bis(4-methylbenzyl) disulfide, has demonstrated significant efficacy in potentiating the activity of the antibiotic fosfomycin against multidrug-resistant Acinetobacter baumannii. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Disruption of the Transmembrane Proton Gradient

This compound functions by inhibiting the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters in Acinetobacter baumannii.[1][2] The AbaF pump is a crucial component of the bacterium's intrinsic resistance to fosfomycin, actively expelling the antibiotic from the cell.[1][2] The inhibitory action of this compound is achieved through the disruption of the transmembrane proton gradient.[1][2] This perturbation of the proton motive force effectively de-energizes the AbaF pump, which operates as a fosfomycin/H+ antiporter, leading to the intracellular accumulation of fosfomycin and the restoration of its antibacterial efficacy.[1][2]

Quantitative Data Summary

The potentiation of fosfomycin activity by this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: Potentiation of Fosfomycin Minimum Inhibitory Concentration (MIC) by this compound

| Bacterial Strain | Fosfomycin MIC (μg/mL) | Fosfomycin MIC with this compound (50 μM) (μg/mL) | Fold Reduction in MIC |

| E. coli KAM32/pUC18_abaF | 32 | 2 | 16 |

| A. baumannii RPTC-15 | >1024 | 128 | 8 |

Data sourced from Saini et al., ACS Infectious Diseases, 2024.[1][3]

Table 2: In Vivo Efficacy of this compound-Fosfomycin Combination in a Murine UTI Model

| Treatment Group | Bacterial Burden (log10 CFU) in Kidney | Bacterial Burden (log10 CFU) in Bladder |

| Control (Untreated) | ~8.5 | ~8.0 |

| Fosfomycin alone | ~7.0 | ~6.5 |

| This compound + Fosfomycin | <5.5 | <5.0 |

The combination of this compound and fosfomycin resulted in a >3 log10 reduction in bacterial burden in both kidney and bladder tissues.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of AbaF efflux pump and its inhibition by this compound.

Caption: Experimental workflow for the identification and validation of this compound.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

AbaF Inhibitor Screening

-

Bacterial Strain: Escherichia coli KAM32 harboring the pUC18_abaF plasmid, which expresses the A. baumannii AbaF efflux pump.

-

Method: A checkerboard titration assay was performed in 96-well microtiter plates.

-

Protocol:

-

A two-fold serial dilution of fosfomycin was prepared in Mueller-Hinton Broth (MHB).

-

A fixed, non-inhibitory concentration (50 μM) of each of the 24 putative efflux pump inhibitors, including this compound, was added to the wells.[4]

-

The plates were inoculated with an overnight culture of E. coli KAM32/pUC18_abaF, adjusted to a final density of 5 x 10^5 CFU/mL.

-

Plates were incubated at 37°C for 18 hours.

-

The Minimum Inhibitory Concentration (MIC) of fosfomycin was determined as the lowest concentration that completely inhibited visible bacterial growth. A 16-fold reduction in the MIC of fosfomycin was observed in the presence of 50 µM this compound.[4]

-

Ethidium Bromide (EtBr) Efflux Assay

-

Principle: This assay measures the ability of the cells to efflux EtBr, a fluorescent substrate of many efflux pumps. Inhibition of the pump leads to increased intracellular accumulation of EtBr and a corresponding increase in fluorescence.

-

Protocol:

-

A. baumannii cells were grown to the mid-logarithmic phase, harvested, and washed with phosphate-buffered saline (PBS).

-

The cells were resuspended in PBS containing glucose (as an energy source) and EtBr.

-

The cell suspension was incubated to allow for EtBr accumulation.

-

Efflux was initiated by adding a high concentration of glucose.

-

The fluorescence of the cell suspension was monitored over time using a fluorometer with excitation and emission wavelengths of 530 nm and 590 nm, respectively.

-

The assay was performed in the presence and absence of this compound to determine its effect on EtBr efflux.

-

Quinacrine-Based Proton-Sensitive Fluorescence Assay

-

Principle: This assay is used to assess the transmembrane proton gradient. Quinacrine is a fluorescent probe whose fluorescence is quenched upon entering an acidic environment. In everted membrane vesicles, an active proton pump will create an acidic interior, quenching the fluorescence of quinacrine. An agent that disrupts the proton gradient will prevent this quenching.

-

Protocol:

-

Everted membrane vesicles were prepared from A. baumannii.

-

The vesicles were incubated with quinacrine in a buffered solution.

-

The reaction was initiated by the addition of a substrate to energize the proton pumps (e.g., NADH).

-

Fluorescence was monitored over time. A decrease in fluorescence indicates the formation of a proton gradient.

-

The assay was repeated in the presence of this compound to observe its effect on the proton gradient. This compound was shown to inhibit the quenching of quinacrine fluorescence, indicating a disruption of the proton gradient.[1][4]

-

Membrane Depolarization Assay

-

Principle: This assay measures changes in the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3(5). Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

-

Protocol:

-

Mid-log phase A. baumannii cells were harvested, washed, and resuspended in a buffer containing the DiSC3(5) dye.

-

The cell suspension was incubated to allow the dye to incorporate into the polarized membranes, resulting in fluorescence quenching.

-

Once a stable baseline fluorescence was achieved, this compound was added to the suspension.

-

The change in fluorescence was monitored over time. An increase in fluorescence indicates membrane depolarization.

-

Murine Urinary Tract Infection (UTI) Model

-

Animal Model: Female BALB/c mice.

-

Infection: Mice were transurethrally inoculated with a clinical isolate of A. baumannii.

-

Treatment:

-

One group of mice received fosfomycin.

-

A second group received a combination of fosfomycin and this compound.

-

A control group remained untreated.

-

-

Outcome Measurement: After a defined treatment period, the mice were euthanized, and their bladders and kidneys were harvested. The organs were homogenized, and serial dilutions were plated on agar to determine the bacterial load (CFU/g of tissue). The combination of this compound and fosfomycin resulted in a greater than 3 log10 reduction in bacterial burden compared to the untreated control.[1][2]

References

An In-depth Technical Guide on IITR08367: A Novel Efflux Pump Inhibitor for Combating Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the persistent battle against antimicrobial resistance, the emergence of multidrug-resistant pathogens such as Acinetobacter baumannii presents a formidable challenge to global health. This technical guide delves into the chemical structure, properties, and mechanism of action of IITR08367 , a novel small molecule identified as a potent efflux pump inhibitor. This compound, chemically known as bis(4-methylbenzyl) disulfide , has demonstrated significant efficacy in potentiating the activity of the antibiotic fosfomycin against resistant strains of A. baumannii. This document provides a comprehensive overview of the physicochemical characteristics of this compound, its biological activity, and detailed protocols for key experimental assays that validate its function.

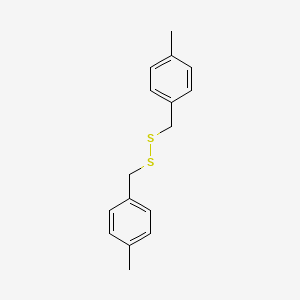

Chemical Structure and Properties

This compound is a disulfide compound with the systematic IUPAC name 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene. Its structure is characterized by two p-tolyl groups linked by a disulfide bond.

Chemical Structure:

Image Source: PubChem CID 66027

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [1] |

| Synonyms | bis(4-methylbenzyl) disulfide, p-Tolyl disulfide | [2][3] |

| CAS Number | 103-19-5 | [3] |

| Molecular Formula | C₁₄H₁₄S₂ | [1][3] |

| Molecular Weight | 246.4 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 41-45 °C | [4] |

Mechanism of Action and Biological Activity

This compound functions as an efflux pump inhibitor, specifically targeting the AbaF efflux pump in Acinetobacter baumannii.[5][6] The AbaF pump, a member of the major facilitator superfamily (MFS) of transporters, is a proton-dependent antiporter responsible for the active efflux of fosfomycin, a broad-spectrum antibiotic.[2][6] By extruding fosfomycin from the bacterial cell, the AbaF pump confers intrinsic resistance to this antibiotic.

The inhibitory action of this compound is centered on the disruption of the transmembrane proton gradient.[2][6] This perturbation of the proton motive force effectively incapacitates the AbaF pump, leading to the intracellular accumulation of fosfomycin and restoring its antibacterial efficacy. Furthermore, this compound has been shown to inhibit biofilm formation in A. baumannii, a critical factor in the pathogenicity and antibiotic resistance of this organism.[2][5]

Signaling Pathway: Inhibition of AbaF Efflux Pump

The following diagram illustrates the mechanism of AbaF-mediated fosfomycin efflux and its inhibition by this compound.

Caption: Inhibition of the AbaF efflux pump by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Combination with Fosfomycin

| Parameter | Organism | Condition | This compound Concentration | Fosfomycin Concentration | Result | Reference |

| Biofilm Inhibition | A. baumannii | - | 100 µM | 64 mg/L | Significant reduction in biofilm formation | [7] |

| Checkerboard Titration | A. baumannii RPTC-15 | - | Dose-dependent | Dose-dependent | Up to 8-fold reversal of fosfomycin efficacy | [7] |

| Post-antibiotic Effect | AbaF-expressing E. coli | - | 50 µM | - | Increased by 30 min | [8] |

Table 2: In Vivo Efficacy of this compound-Fosfomycin Combination

| Animal Model | Infection Model | Treatment | Dosing Regimen | Outcome | Reference |

| Murine | Urinary Tract Infection (A. baumannii) | This compound + Fosfomycin | 30 mg/kg (i.p.) every 12h for 54h | > 3 log₁₀ reduction in bacterial burden in kidney and bladder | [2] |

Table 3: Toxicity Profile of this compound

| Assay | Cell Type | This compound Concentration Range | Result | Reference |

| Hemolysis Assay | Red Blood Cells | 12.5 - 200 µM | No toxicity observed |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research publication by Saini et al. (2024) and established laboratory methods.

AbaF Inhibitor Screening

This protocol describes the initial screening of putative efflux pump inhibitors against an E. coli strain engineered to express the A. baumannii AbaF pump.

Caption: Workflow for AbaF inhibitor screening.

Methodology:

-

An AbaF inhibitor screening was performed against Escherichia coli KAM32/pUC18_abaF.

-

The non-inhibitory concentration of 24 putative efflux pump inhibitors was used.

-

The ability of these compounds to restore the efficacy of fosfomycin was assessed by measuring bacterial growth.[2]

Ethidium Bromide (EtBr) Efflux Assay

This assay validates the inhibitory activity of this compound on efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Caption: Workflow for the Ethidium Bromide Efflux Assay.

Methodology:

-

The inhibitory activity of this compound against fosfomycin/H+ antiport was validated using an ethidium bromide efflux assay.[2]

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay directly assesses the effect of this compound on the transmembrane proton gradient using the pH-sensitive fluorescent probe quinacrine.

Methodology:

-

The mechanism of the inhibitory effect of this compound on fosfomycin/H+ antiport movement was investigated using a quinacrine-based proton ion concentration-sensitive fluorescence assay in everted membrane vesicles.

-

The fluorescence of quinacrine, which is quenched by an acidic intravesicular environment, is monitored.

-

Disruption of the proton gradient by this compound leads to an increase in fluorescence.[6]

Membrane Depolarization Assay

This assay confirms the ability of this compound to disrupt the bacterial membrane potential.

Methodology:

-

The membrane depolarization activity of this compound was confirmed using a suitable voltage-sensitive fluorescent dye.

-

An increase in fluorescence upon addition of this compound indicates membrane depolarization.[2]

Checkerboard Titration Assay

This assay determines the synergistic interaction between this compound and fosfomycin.

Methodology:

-

A two-dimensional checkerboard titration was performed in a 96-well plate.

-

Serial dilutions of this compound were tested against serial dilutions of fosfomycin.

-

The minimum inhibitory concentration (MIC) of fosfomycin in the presence of varying concentrations of this compound was determined.[7]

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent biofilm formation by A. baumannii.

Methodology:

-

A. baumannii was grown in 96-well plates in the presence of various concentrations of this compound and fosfomycin.

-

After incubation, non-adherent cells were washed away.

-

The remaining biofilm was stained with crystal violet, and the absorbance was measured to quantify biofilm mass.[7]

Murine Urinary Tract Infection (UTI) Model

This in vivo model evaluates the therapeutic potential of the this compound-fosfomycin combination.

Methodology:

-

Female mice were infected with a clinical isolate of A. baumannii via transurethral catheterization.

-

Mice were treated with this compound (30 mg/kg, intraperitoneally) and fosfomycin.

-

At the end of the treatment period, the bacterial burden in the kidneys and bladder was determined by colony-forming unit (CFU) counts.[2]

Conclusion

This compound represents a promising new lead in the development of adjuvants to overcome antibiotic resistance. Its ability to inhibit the AbaF efflux pump and disrupt the proton motive force in Acinetobacter baumannii effectively restores the efficacy of fosfomycin. The preclinical data, including its potent in vitro and in vivo activity and favorable toxicity profile, underscore its potential for further development as a therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

References

- 1. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Press Release:Press Information Bureau [pib.gov.in]

- 5. indiacsr.in [indiacsr.in]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

IITR08367 as an Efflux Pump Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) in pathogenic bacteria presents a significant and growing threat to global health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The small molecule IITR08367 has emerged as a promising efflux pump inhibitor (EPI), specifically demonstrating potent activity against the AbaF efflux pump in the high-priority pathogen Acinetobacter baumannii. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its operational pathways.

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its intrinsic resistance to a wide array of antibiotics, including fosfomycin.[1][2] This resistance is largely mediated by the active efflux of antimicrobial agents from the cell. The AbaF transporter, a member of the Major Facilitator Superfamily (MFS) of efflux pumps, has been identified as a key contributor to fosfomycin resistance and biofilm formation in A. baumannii.[1][3] this compound, chemically identified as bis(4-methylbenzyl) disulfide, has been identified as a novel inhibitor of the AbaF efflux pump.[1][2][3] This document serves as a technical resource for researchers engaged in the study and development of novel antibacterial therapies.

Mechanism of Action

This compound functions by disrupting the proton motive force across the bacterial cell membrane.[3][4] Specifically, it perturbs the transmembrane proton gradient, which is the energy source for H+-dependent efflux pumps like AbaF.[1][3][4] By interfering with this proton gradient, this compound effectively de-energizes the AbaF pump, leading to the intracellular accumulation of its substrates, such as fosfomycin. This mechanism restores the antibacterial efficacy of fosfomycin against resistant A. baumannii strains.[4]

Caption: Mechanism of this compound action on the AbaF efflux pump.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Potentiation of Fosfomycin Activity

| Bacterial Strain | Compound | Fold Potentiation of Fosfomycin Activity | Reference |

| E. coli KAM32/pUC18_abaF | This compound | Up to 16-fold | [3] |

Table 2: Reversal of Ciprofloxacin MIC

| Efflux Pump | Compound | Fold Reversal of Ciprofloxacin MIC | Reference |

| AbeS | This compound | 4-fold | [3] |

| AbeM | This compound | 8-fold | [3] |

Table 3: In Vivo Efficacy in a Murine UTI Model

| Treatment Group | Reduction in Bacterial Burden (log10 CFU) | Tissue | Reference |

| This compound + Fosfomycin | > 3 | Kidney and Bladder | [1] |

Table 4: Cytotoxicity Profile

| Compound | Concentration | Cytotoxicity | Reference |

| This compound | Up to 400 µM | Non-toxic to E. coli and A. baumannii | [3] |

| This compound | Not specified | Non-hemolytic and non-cytotoxic to human erythrocytes and PBMCs | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of EtBr, a known substrate of many efflux pumps.

-

Bacterial Culture Preparation: Grow E. coli KAM32/pUC18_abaF to the mid-logarithmic phase.

-

Cell Loading: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS containing EtBr. Incubate to allow for EtBr accumulation.

-

Efflux Initiation: Add glucose to energize the cells and initiate efflux.

-

Inhibitor Treatment: Add this compound at the desired concentration to the cell suspension.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates EtBr efflux, while a stable or increased fluorescence in the presence of the inhibitor suggests efflux inhibition.

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay is used to assess the disruption of the transmembrane proton gradient.

-

Everted Membrane Vesicle Preparation: Prepare everted membrane vesicles from E. coli KAM32/pUC18_abaF.

-

Assay Buffer: Resuspend the vesicles in a buffer containing quinacrine.

-

Proton Gradient Generation: Add a substrate such as NADH to generate a proton gradient across the vesicle membrane. This will quench the quinacrine fluorescence.

-

Inhibitor Addition: Add this compound to the vesicle suspension.

-

Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates the dissipation of the proton gradient by the inhibitor.

Membrane Depolarization Assay

This assay determines if the inhibitor affects the membrane potential of the bacterial cells.

-

Cell Preparation: Grow the bacterial strain of interest to the mid-log phase.

-

Dye Loading: Load the cells with a membrane potential-sensitive dye, such as DiSC3(5).

-

Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.

-

Inhibitor Treatment: Add this compound to the cells.

-

Fluorescence Reading: Monitor for any changes in fluorescence. An increase in fluorescence indicates membrane depolarization.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating this compound and its inhibitory effect on the AbaF-mediated efflux pathway.

References

In Vitro Activity of IITR08367: A Technical Guide on its Potentiation of Fosfomycin Against Antibiotic-Resistant Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) pathogens, particularly Acinetobacter baumannii, presents a formidable challenge to modern healthcare. This opportunistic pathogen possesses intrinsic resistance to many antibiotics, including fosfomycin, largely due to efficient efflux pump systems. This technical guide provides an in-depth analysis of the in vitro activity of IITR08367, a novel small molecule identified as bis(4-methylbenzyl) disulfide. This compound acts as a potent efflux pump inhibitor (EPI), specifically targeting the AbaF transporter in A. baumannii. While exhibiting minimal intrinsic antibacterial activity, this compound demonstrates remarkable synergistic effects with fosfomycin, effectively restoring its efficacy against resistant clinical isolates. This document details the quantitative data of this potentiation, outlines the experimental protocols for key validation assays, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

Acinetobacter baumannii is a critical priority pathogen as classified by the World Health Organization, notorious for its ability to cause severe nosocomial infections and its extensive antibiotic resistance.[1] One of the key mechanisms of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. The AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is a primary contributor to the intrinsic resistance of A. baumannii to the broad-spectrum antibiotic fosfomycin.[2]

This compound has been identified as a promising EPI that counteracts this resistance mechanism. This guide serves as a comprehensive resource on the in vitro activity of this compound, with a focus on its ability to potentiate fosfomycin against antibiotic-resistant A. baumannii.

Data Presentation: Potentiation of Fosfomycin Activity

This compound significantly reduces the Minimum Inhibitory Concentration (MIC) of fosfomycin against a range of multidrug-resistant clinical isolates of A. baumannii. The following table summarizes the in vitro synergistic activity of this compound (at a concentration of 50 µM) in combination with fosfomycin.

| Bacterial Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC with this compound (50 µM) (µg/mL) | Fold Reduction in MIC |

| A. baumannii RPTC-11 | >1024 | 128 | ≥8 |

| A. baumannii RPTC-15 | >1024 | 128 | ≥8 |

| Ten Clinical Isolates (Average) | >1024 | 256 | 4 |

| Nine Clinical Isolates (Average) | >1024 | 512 | 2 |

| A. baumannii ATCC 17978 | 1024 | 512 | 2 |

Data compiled from Saini et al., 2024.[2]

Note on Intrinsic Activity: Extensive searches of available literature did not yield specific MIC values for the intrinsic antibacterial activity of this compound (bis(4-methylbenzyl) disulfide) against a broad panel of antibiotic-resistant bacteria. The primary and well-documented activity of this molecule is its role as a potentiator of other antibiotics, particularly fosfomycin, against bacteria possessing the AbaF efflux pump.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, antimicrobial agent (fosfomycin), this compound, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the antimicrobial agent and this compound in an appropriate solvent.

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the antimicrobial agent stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

For synergy testing, add a fixed sub-inhibitory concentration of this compound to all wells.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.

-

Ethidium Bromide (EtBr) Efflux Assay

This assay is used to assess the activity of efflux pumps by measuring the intracellular accumulation of the fluorescent dye ethidium bromide, a known substrate of many efflux pumps.

-

Materials: Bacterial culture, phosphate-buffered saline (PBS), ethidium bromide, glucose, a fluorescence spectrophotometer or plate reader.

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with PBS.

-

Resuspend the cells in PBS containing glucose to energize the cells.

-

Add ethidium bromide to the cell suspension at a final concentration that results in a low basal fluorescence.

-

Incubate the mixture to allow for the uptake of EtBr.

-

Monitor the fluorescence over time. A low and stable fluorescence indicates active efflux of EtBr.

-

Add this compound to the cell suspension and continue to monitor fluorescence. An increase in fluorescence indicates inhibition of the efflux pump, leading to the accumulation of EtBr inside the cells.

-

Membrane Depolarization Assay

This assay measures the disruption of the bacterial membrane potential, which is crucial for the function of proton-motive force-dependent efflux pumps.

-

Materials: Bacterial culture, appropriate buffer (e.g., HEPES), a voltage-sensitive fluorescent dye such as DiSC3(5).

-

Procedure:

-

Prepare a bacterial cell suspension in the appropriate buffer.

-

Add the voltage-sensitive dye to the cell suspension. The dye will be taken up by polarized cells, and its fluorescence will be quenched.

-

Monitor the fluorescence until a stable baseline is achieved.

-

Add this compound to the cell suspension.

-

A rapid increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

-

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay is used to specifically measure the disruption of the transmembrane proton gradient.

-

Materials: Everted bacterial membrane vesicles, quinacrine, a fluorescence spectrophotometer.

-

Procedure:

-

Prepare everted membrane vesicles from the bacterial strain of interest.

-

Add the vesicles to a buffer containing quinacrine.

-

Energize the vesicles to establish a proton gradient (e.g., by adding ATP or a respiratory substrate). This will cause the quenching of quinacrine fluorescence as it accumulates inside the acidic vesicles.

-

Add this compound to the vesicle suspension.

-

An increase in fluorescence (de-quenching) indicates the dissipation of the proton gradient across the vesicle membrane.

-

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of AbaF-mediated fosfomycin efflux and its inhibition by this compound.

Experimental Workflow for this compound Validation

References

The Molecular Target of IITR08367: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IITR08367 is a novel small molecule identified as a potent inhibitor of the AbaF efflux pump in the bacterium Acinetobacter baumannii. This inhibition effectively reverses the intrinsic resistance of A. baumannii to the antibiotic fosfomycin, representing a promising strategy to combat multidrug-resistant pathogens. This document provides a detailed overview of the molecular target of this compound, its mechanism of action, a summary of its efficacy, and the key experimental protocols used for its validation.

Introduction

Acinetobacter baumannii is a significant cause of opportunistic infections, particularly in hospital settings, and is notorious for its extensive antibiotic resistance. One of the primary mechanisms of resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. The small molecule this compound, chemically identified as bis(4-methylbenzyl) disulfide, has emerged as a promising agent that potentiates the activity of fosfomycin against A. baumannii. This potentiation is achieved by directly targeting and inhibiting a key efflux pump, thereby increasing the intracellular concentration of fosfomycin to effective levels.

The Molecular Target: AbaF Efflux Pump

The primary molecular target of this compound is the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters in Acinetobacter baumannii[1]. Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thus reducing their intracellular concentration and efficacy. The AbaF pump is specifically implicated in the efflux of fosfomycin, contributing significantly to the intrinsic resistance of A. baumannii to this antibiotic[1][2].

Mechanism of Action

This compound functions as an efflux pump inhibitor (EPI). Its mechanism of action involves the disruption of the proton motive force that drives the transport activity of the AbaF pump. Specifically, this compound perturbs the transmembrane proton gradient, which is essential for the function of MFS transporters like AbaF that operate as drug/proton antiporters[1]. By inhibiting the AbaF pump, this compound prevents the efflux of fosfomycin, leading to its accumulation within the bacterial cell where it can exert its antibacterial effect. This synergistic action restores the susceptibility of A. baumannii to fosfomycin.

Quantitative Data Summary

The following table summarizes the key findings related to the activity and efficacy of this compound from the available literature.

| Parameter | Observation | Reference |

| Molecular Target | AbaF efflux pump in Acinetobacter baumannii | [1] |

| Chemical Name | bis(4-methylbenzyl) disulfide | [1][2] |

| Mechanism of Action | Inhibition of fosfomycin/H+ antiport activity by perturbing the transmembrane proton gradient | [1] |

| In Vitro Efficacy | Potentiates fosfomycin activity against clinical strains of A. baumannii | [1] |

| Anti-biofilm Activity | Prevents biofilm formation by inhibiting the AbaF efflux pump | [1] |

| In Vivo Efficacy | The combination of this compound and fosfomycin reduced bacterial burden by >3 log10 in a murine urinary tract infection model | [1] |

| Toxicity | Reported to be a nontoxic molecule | [1] |

Key Experimental Protocols

The identification and validation of this compound as an AbaF inhibitor involved several key experimental assays. The methodologies for these are detailed below.

Efflux Pump Inhibitor Screening

-

Objective: To identify small molecules that inhibit the AbaF efflux pump.

-

Methodology:

-

An Escherichia coli strain (KAM32) deficient in its own major efflux pumps is engineered to express the A. baumannii AbaF pump from a plasmid (pUC18_abaF).

-

This engineered strain is used for screening a library of putative efflux pump inhibitors.

-

The screening is performed in the presence of a sub-inhibitory concentration of an antibiotic that is a known substrate of the AbaF pump (e.g., fosfomycin).

-

Inhibition of the AbaF pump by a test compound results in increased susceptibility of the E. coli strain to the antibiotic, which can be measured by assessing bacterial growth (e.g., using optical density measurements).

-

Ethidium Bromide Efflux Assay

-

Objective: To confirm the inhibitory effect of this compound on efflux pump activity.

-

Methodology:

-

A. baumannii cells are loaded with ethidium bromide, a fluorescent substrate of many efflux pumps.

-

The cells are then washed and resuspended in a buffer containing glucose to energize the efflux pumps.

-

The fluorescence of the cell suspension is monitored over time. Active efflux of ethidium bromide results in a decrease in fluorescence as it is pumped out of the cells.

-

The assay is performed in the presence and absence of this compound. Inhibition of efflux by this compound leads to a slower rate of fluorescence decrease, indicating that more ethidium bromide is retained within the cells.

-

Quinacrine-Based Proton-Sensitive Fluorescence Assay

-

Objective: To investigate the effect of this compound on the transmembrane proton gradient.

-

Methodology:

-

Quinacrine is a fluorescent probe whose fluorescence is quenched in an energized membrane environment with a high proton gradient.

-

A. baumannii cells are incubated with quinacrine.

-

The fluorescence of the cell suspension is measured.

-

The addition of an efflux pump substrate that is co-transported with protons will cause a transient de-energization of the membrane and an increase in quinacrine fluorescence.

-

When this compound is added, its perturbation of the proton gradient leads to a change in quinacrine fluorescence, providing evidence for its mechanism of action.

-

Membrane Depolarization Assay

-

Objective: To assess whether this compound disrupts the bacterial cell membrane potential.

-

Methodology:

-

A membrane potential-sensitive dye, such as DiSC3(5), is used. This dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

-

A. baumannii cells are incubated with the dye until a stable level of fluorescence quenching is achieved.

-

This compound is added to the cell suspension, and any changes in fluorescence are monitored. A significant increase in fluorescence would indicate membrane depolarization.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the AbaF efflux pump in A. baumannii.

Experimental Workflow for this compound Validation

Caption: Experimental workflow for the identification and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of adjuvants for antibiotic therapy against multidrug-resistant Acinetobacter baumannii. Its specific targeting of the AbaF efflux pump and its mechanism of disrupting the proton motive force provide a clear rationale for its ability to potentiate the efficacy of fosfomycin. The experimental evidence to date strongly supports its potential for further preclinical and clinical development. This technical guide provides a foundational understanding for researchers and drug developers interested in the exploration of efflux pump inhibitors as a therapeutic strategy.

References

An In-depth Technical Guide to the Early-Stage Research of IITR08367: An Efflux Pump Inhibitor Potentiating Fosfomycin against Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

Abstract

IITR08367, chemically identified as bis(4-methylbenzyl) disulfide, is a novel small molecule that demonstrates significant potential in combating antibiotic resistance in the high-priority pathogen Acinetobacter baumannii. Early-stage research has identified this compound as a potent efflux pump inhibitor (EPI) that specifically targets the AbaF efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters. This inhibition effectively restores the antibacterial efficacy of fosfomycin, an antibiotic to which A. baumannii is intrinsically resistant. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the pivotal assays conducted. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Core Mechanism of Action

This compound functions by potentiating the activity of fosfomycin against A. baumannii through the inhibition of the AbaF efflux pump.[1] The AbaF pump is a fosfomycin/H+ antiporter, actively extruding fosfomycin from the bacterial cell in exchange for a proton.[1] The primary mechanism by which this compound inhibits this process is the disruption of the transmembrane proton gradient, a critical component of the proton motive force that powers the efflux pump.[1] By perturbing this gradient, this compound effectively de-energizes the AbaF pump, leading to the intracellular accumulation of fosfomycin and subsequent bacterial cell death. This mechanism not only restores fosfomycin's bactericidal activity but also inhibits biofilm formation, a key virulence factor in A. baumannii.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early-stage research on this compound, providing a clear comparison of its efficacy and activity.

Table 1: Potentiation of Fosfomycin Activity against A. baumannii

| Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC (µg/mL) + this compound (100 µM) | Fold Potentiation |

| A. baumannii RPTC-15 | 256 | 32 | 8 |

| E. coli KAM32/pUC18_AbaF | >1024 | 64 | >16 |

Table 2: In Vivo Efficacy in a Murine Urinary Tract Infection (UTI) Model

| Treatment Group | Bacterial Burden (log10 CFU) in Kidney | Bacterial Burden (log10 CFU) in Bladder |

| Vehicle Control | > 7 | > 7 |

| Fosfomycin | ~ 6 | ~ 6.5 |

| This compound | > 7 | > 7 |

| Fosfomycin + this compound | < 4 | < 4 |

| Reduction | > 3 log10 | > 3 log10 |

Table 3: Biofilm Inhibition

| Treatment | Biofilm Formation (%) |

| Control | 100 |

| Fosfomycin (64 µg/mL) | Increased |

| This compound (100 µM) | ~ 50 |

| Fosfomycin (64 µg/mL) + this compound (100 µM) | ~ 20 |

Table 4: Toxicity Profile

| Organism | Assay | Concentration of this compound | Observation |

| C. elegans | Survival Assay | Up to 400 µM | Marginal toxicity |

| Human Cells | Not Reported | - | Stated to be non-toxic[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

Protocol:

-

Prepare a bacterial suspension of A. baumannii equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of fosfomycin along the y-axis and this compound along the x-axis.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if 0.5 < FICI ≤ 1, indifferent if 1 < FICI ≤ 4, and antagonistic if FICI > 4.

Ethidium Bromide Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of ethidium bromide, a fluorescent substrate of many efflux pumps.

Protocol:

-

Grow A. baumannii cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing glucose to energize the efflux pumps.

-

Add ethidium bromide to a final concentration of 2 µg/mL and incubate to allow for its uptake.

-

Monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time in a fluorescence plate reader.

-

Add this compound at the desired concentration and continue to monitor fluorescence. An increase in fluorescence indicates inhibition of ethidium bromide efflux.

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay assesses the effect of a compound on the transmembrane proton gradient.

Protocol:

-

Prepare everted membrane vesicles from A. baumannii.

-

Resuspend the vesicles in a buffer containing quinacrine.

-

Monitor the fluorescence of quinacrine (excitation ~420 nm, emission ~500 nm).

-

Add a protonophore (e.g., CCCP) as a positive control to dissipate the proton gradient, which will result in a decrease in fluorescence.

-

In a separate experiment, add this compound and monitor the change in fluorescence. A decrease in fluorescence indicates a disruption of the proton gradient.

Membrane Depolarization Assay

This assay determines if a compound disrupts the bacterial membrane potential using a voltage-sensitive dye.

Protocol:

-

Grow A. baumannii cells to the mid-logarithmic phase.

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Add the voltage-sensitive dye DiSC3(5) and allow it to incorporate into the polarized bacterial membranes, which quenches its fluorescence.

-

Monitor the fluorescence (excitation ~622 nm, emission ~670 nm).

-

Add this compound. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

Protocol:

-

Grow A. baumannii in a suitable medium overnight.

-

Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of this compound and/or fosfomycin.

-

Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

-

Gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at OD570 nm to quantify the biofilm biomass.

Murine Urinary Tract Infection (UTI) Model

This in vivo model is used to assess the efficacy of the drug combination in a relevant infection model.[2][3]

Protocol:

-

Female BALB/c mice are anesthetized.

-

A bacterial suspension of A. baumannii (e.g., 10^7 CFU in 50 µL PBS) is inoculated into the bladder via a transurethral catheter.

-

After a set period (e.g., 24 hours) to establish infection, treatment is initiated.

-

Mice are treated with vehicle control, fosfomycin, this compound, or a combination of fosfomycin and this compound via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

-

At the end of the treatment period, mice are euthanized, and the bladder and kidneys are aseptically harvested.

-

Tissues are homogenized, serially diluted, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the proton motive force-dependent efflux of fosfomycin by the AbaF pump. The logical relationship is a direct inhibition of this pathway, leading to a downstream bactericidal effect.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising lead compound for the development of a novel therapy to treat infections caused by multidrug-resistant A. baumannii. Its clear mechanism of action, potentiation of an existing antibiotic, and favorable preliminary safety profile warrant further investigation. Future research should focus on pharmacokinetic and pharmacodynamic studies, lead optimization to enhance potency and drug-like properties, and further in vivo studies in more complex infection models. The successful development of this compound could provide a much-needed new tool in the global fight against antimicrobial resistance. The research team is actively working on advancing this compound towards clinical trials to evaluate its safety and efficacy in humans.[4]

References

Unlocking the Arsenal Against Bacterial Defenses: A Technical Guide to IITR08367's Impact on Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key factor in their resilience is the formation of biofilms—structured communities of bacteria encased in a self-produced protective matrix. This guide delves into the anti-biofilm capabilities of the novel small molecule, IITR08367. By inhibiting a crucial efflux pump in Acinetobacter baumannii, this compound not only resensitizes the bacterium to existing antibiotics but also effectively disrupts its ability to form biofilms, a critical virulence factor. This document provides a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols associated with this compound's activity.

Core Mechanism of Action: Targeting the AbaF Efflux Pump

This compound, chemically identified as bis(4-methylbenzyl) disulfide, functions as a potent inhibitor of the AbaF efflux pump in Acinetobacter baumannii.[1] The AbaF pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is responsible for the efflux of the antibiotic fosfomycin and plays a role in biofilm formation.[1] this compound's inhibitory action is achieved by perturbing the transmembrane proton gradient, which is the energy source for the AbaF pump.[1] This disruption of the proton motive force effectively neutralizes the pump's ability to expel fosfomycin and hinders the processes involved in biofilm development.

Quantitative Data Summary

The efficacy of this compound in inhibiting biofilm formation and potentiating antibiotic activity has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biofilm Inhibition by this compound in A. baumannii

| Concentration of this compound | Biofilm Inhibition (%) |

| 50 µM | 45% |

| 100 µM | 70% |

| 200 µM | 85% |

Data represents the percentage reduction in biofilm mass as determined by crystal violet staining.

Table 2: Synergistic Activity of this compound with Fosfomycin against Planktonic A. baumannii

| Strain | Fosfomycin MIC (µg/mL) | Fosfomycin MIC with 100 µM this compound (µg/mL) | Fold Reduction in MIC |

| ATCC 19606 | 128 | 8 | 16 |

| Clinical Isolate 1 | 256 | 16 | 16 |

| Clinical Isolate 2 | 512 | 32 | 16 |

MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method.

Table 3: In Vivo Efficacy of this compound and Fosfomycin Combination in a Murine Urinary Tract Infection (UTI) Model

| Treatment Group | Bacterial Load (log10 CFU/g) in Bladder | Bacterial Load (log10 CFU/g) in Kidney |

| Vehicle Control | 7.2 ± 0.5 | 6.8 ± 0.4 |

| Fosfomycin (100 mg/kg) | 6.9 ± 0.6 | 6.5 ± 0.5 |

| This compound (10 mg/kg) | 7.0 ± 0.4 | 6.7 ± 0.3 |

| Fosfomycin + this compound | < 4.0 | < 3.5 |

The combination therapy resulted in a >3-log10 reduction in bacterial burden in both bladder and kidney tissues.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

AbaF Inhibitor Screening in Escherichia coli KAM32/pUC18_abaF

This assay identifies inhibitors of the AbaF pump expressed in a surrogate E. coli host.

-

Bacterial Strain: E. coli KAM32 harboring the pUC18 plasmid carrying the abaF gene from A. baumannii.

-

Culture Medium: Luria-Bertani (LB) broth supplemented with ampicillin (100 µg/mL).

-

Procedure:

-

Overnight cultures of the recombinant E. coli were diluted 1:100 in fresh LB broth and grown to an OD600 of 0.4-0.6.

-

The cells were harvested by centrifugation, washed twice with 50 mM potassium phosphate buffer (pH 7.0), and resuspended in the same buffer to an OD600 of 0.2.

-

Putative inhibitors, including this compound, were added to the cell suspension at their non-inhibitory concentrations.

-

The potentiation of fosfomycin activity was determined by measuring the minimum inhibitory concentration (MIC) of fosfomycin in the presence and absence of the test compounds using a standard broth microdilution assay. A significant reduction in the fosfomycin MIC indicated inhibition of the AbaF pump.

-

Biofilm Formation and Quantification Assay

This protocol quantifies the extent of biofilm formation by A. baumannii.

-

Materials: 96-well polystyrene microtiter plates, Tryptic Soy Broth (TSB), 0.1% crystal violet solution, 30% acetic acid.

-

Procedure:

-

Overnight cultures of A. baumannii were diluted 1:100 in TSB.

-

200 µL of the diluted culture was added to the wells of a 96-well plate, with and without varying concentrations of this compound.

-

The plates were incubated at 37°C for 24-48 hours without shaking.

-

After incubation, the planktonic cells were gently removed by aspiration.

-

The wells were washed three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

The remaining biofilm was stained with 200 µL of 0.1% crystal violet for 15 minutes at room temperature.

-

Excess stain was removed by washing with PBS.

-

The bound crystal violet was solubilized with 200 µL of 30% acetic acid.

-

The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.

-

Ethidium Bromide Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of ethidium bromide, a known substrate of many efflux pumps.

-

Materials: Ethidium bromide (EtBr), glucose, 50 mM potassium phosphate buffer (pH 7.0), spectrofluorometer.

-

Procedure:

-

A. baumannii cells were grown to mid-log phase, harvested, and washed as described in the AbaF inhibitor screening protocol.

-

The cells were resuspended in phosphate buffer to an OD600 of 0.2.

-

The cell suspension was pre-incubated with this compound (100 µM) for 10 minutes at 37°C.

-

EtBr was added to a final concentration of 2 µg/mL, and the fluorescence was monitored over time (excitation at 530 nm, emission at 600 nm).

-

After the fluorescence signal stabilized, glucose (0.4%) was added to energize the efflux pumps.

-

The decrease in fluorescence, corresponding to the efflux of EtBr, was monitored. A slower rate of fluorescence decay in the presence of this compound compared to the control indicated efflux pump inhibition.

-

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay directly assesses the effect of this compound on the transmembrane proton gradient.

-

Materials: Quinacrine, 50 mM potassium phosphate buffer (pH 8.0), spectrofluorometer.

-

Procedure:

-

A. baumannii cells were prepared as in the ethidium bromide efflux assay.

-

The cells were resuspended in phosphate buffer (pH 8.0) to an OD600 of 0.2.

-

Quinacrine was added to a final concentration of 2 µM, and the baseline fluorescence was recorded (excitation at 420 nm, emission at 500 nm).

-

This compound (100 µM) was added, and the change in fluorescence was monitored. An increase in quinacrine fluorescence indicates the dissipation of the transmembrane proton gradient.

-

Conclusion

This compound represents a promising advancement in the fight against antibiotic-resistant Acinetobacter baumannii. Its targeted inhibition of the AbaF efflux pump not only restores the efficacy of fosfomycin but also critically impairs the bacterium's ability to form biofilms. The data presented in this guide underscore the potential of this compound as a valuable tool for researchers and a potential candidate for further drug development. The detailed protocols provided herein offer a foundation for the replication and extension of these important findings. Further investigation into the broader applicability of this compound against other efflux pump-harboring pathogens is warranted.

References

Methodological & Application

Application Notes and Protocols for IITR08367 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IITR08367, a small molecule efflux pump inhibitor, in a laboratory setting. This compound, chemically identified as bis(4-methylbenzyl) disulfide, has been shown to potentiate the antibacterial efficacy of fosfomycin against Acinetobacter baumannii.[1] This document outlines the mechanism of action of this compound and provides step-by-step protocols for key experiments to evaluate its activity.

Mechanism of Action

This compound functions as an inhibitor of the AbaF efflux pump in Acinetobacter baumannii.[2][3][4] The AbaF transporter, a member of the Major Facilitator Superfamily (MFS), is a primary contributor to the intrinsic resistance of A. baumannii to the antibiotic fosfomycin by actively exporting the drug from the bacterial cell.[2][4][5] The inhibitory action of this compound is achieved by perturbing the transmembrane proton gradient, which is the energy source for the AbaF efflux pump.[2][5] By disrupting the proton motive force, this compound effectively disables the pump, leading to an accumulation of fosfomycin inside the bacterial cell and thereby restoring its antibacterial activity.[2][5]

Signaling Pathway of this compound Action

Data Presentation

The following table summarizes key quantitative data regarding the efficacy of this compound in combination with fosfomycin.

| Parameter | Organism | Experimental Model | Key Findings | Reference |

| Bacterial Load Reduction | A. baumannii | Murine UTI Model | > 3 log10 reduction in bacterial burden in kidney and bladder tissue with this compound-fosfomycin combination.[2][5] | [2][5] |

| Biofilm Inhibition | A. baumannii | In vitro biofilm assay | Significant reduction in biofilm formation with the combination of 64 mg/L fosfomycin and 100 µM this compound.[6] | [6] |

| Synergy | A. baumannii | Checkerboard Assay | Dose-dependent potentiation of fosfomycin activity in the presence of this compound, with up to an eightfold reversal of fosfomycin efficacy.[6] | [6] |

Experimental Protocols

Checkerboard Synergy Assay

This protocol determines the fractional inhibitory concentration (FIC) index to assess the synergistic effect of this compound and fosfomycin.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

A. baumannii culture

-

This compound stock solution

-

Fosfomycin stock solution

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to approximately 5 x 105 CFU/mL in MHB.[7]

-

In a 96-well plate, prepare serial dilutions of fosfomycin along the x-axis and this compound along the y-axis in MHB.

-

Inoculate each well with 100 µL of the bacterial suspension.

-

Include wells with only fosfomycin, only this compound, and no drugs as controls.

-

Incubate the plate at 35°C for 18-24 hours.[8]

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity.

-

Calculate the FIC index using the following formula: FIC Index = (MIC of fosfomycin in combination / MIC of fosfomycin alone) + (MIC of this compound in combination / MIC of this compound alone).[7][9]

-

Interpret the results as follows: ≤0.5 = Synergy; >0.5 to 4 = Additive/Indifference; >4 = Antagonism.[9]

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide.

Materials:

-

A. baumannii culture

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

This compound

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow A. baumannii to the mid-logarithmic phase, then harvest and wash the cells with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

-

Pre-incubate the bacterial suspension with this compound or CCCP at the desired concentration for a set time (e.g., 5 minutes).

-

Add EtBr to the suspension at a final concentration that is below its MIC.

-

Immediately measure the fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

-

A lower rate of fluorescence decrease in the presence of this compound compared to the control indicates inhibition of EtBr efflux.[10]

Membrane Depolarization Assay

This protocol assesses the effect of this compound on the bacterial membrane potential using a voltage-sensitive fluorescent dye.

Materials:

-

A. baumannii culture

-

Luria-Bertani (LB) medium

-

Bovine Serum Albumin (BSA)

-

3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)] fluorescent dye

-

Gramicidin or CCCP as a positive control for membrane depolarization

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow A. baumannii to the logarithmic phase and dilute to an OD600 of 0.2 in pre-warmed LB medium supplemented with 0.5 mg/mL BSA.[11]

-

Add DiSC3(5) to a final concentration of 1 µM and incubate to allow for dye uptake and fluorescence quenching.[11]

-

Monitor the fluorescence until a stable baseline is achieved.

-

Add this compound or the positive control (gramicidin) to the cell suspension.

-

Measure the change in fluorescence over time. An increase in fluorescence (de-quenching) indicates membrane depolarization.[11][12]

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to inhibit biofilm formation by A. baumannii.

Materials:

-

96-well flat-bottomed microtiter plate

-

Tryptic Soy Broth (TSB)

-

A. baumannii culture

-

This compound and fosfomycin

-

Crystal violet solution (0.1%)

-

30% acetic acid or ethanol

Procedure:

-

Prepare a 1:100 dilution of an overnight A. baumannii culture in TSB.

-

Dispense 100 µL of the diluted culture into the wells of the microtiter plate.

-

Add varying concentrations of this compound, fosfomycin, or their combination to the wells. Include untreated wells as a control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.[13]

-

Carefully remove the planktonic bacteria by washing the wells with distilled water.

-

Stain the attached biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[13][14]

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stained biofilm with 200 µL of 30% acetic acid or ethanol.[13]

-

Measure the absorbance of the solubilized stain at a wavelength of ~570-600 nm using a plate reader.[15]

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule this compound Potentiates Antibacterial Efficacy of Fosfomycin against Acinetobacter baumannii by Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]

- 9. emerypharma.com [emerypharma.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. static.igem.org [static.igem.org]

- 14. ableweb.org [ableweb.org]

- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Application Notes and Protocols for Testing IITR08367 Efficacy as a Fosfomycin Potentiator

Topic: Experimental Protocols for Testing the Efficacy of IITR08367 as a Potentiator of Fosfomycin Against Acinetobacter baumannii

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for this compound in the context of cancer therapeutics did not yield any relevant results. The available scientific literature exclusively identifies this compound as a small molecule that enhances the antibacterial efficacy of fosfomycin against Acinetobacter baumannii by inhibiting the AbaF efflux pump. Therefore, these application notes and protocols are focused on its documented antibacterial potentiation activity.

Introduction

Acinetobacter baumannii is a significant opportunistic pathogen, often exhibiting multidrug resistance, which poses a considerable challenge in clinical settings. One of the mechanisms of resistance to the antibiotic fosfomycin is the active efflux of the drug from the bacterial cell, mediated by pumps such as AbaF, a major facilitator superfamily (MFS) transporter. The small molecule this compound, chemically identified as bis(4-methylbenzyl) disulfide, has been identified as a potent inhibitor of the AbaF efflux pump. By inhibiting this pump, this compound restores the susceptibility of A. baumannii to fosfomycin.

These application notes provide detailed protocols for a selection of key in vitro and in vivo experiments to evaluate the efficacy of this compound as a fosfomycin potentiator.

Mechanism of Action: Efflux Pump Inhibition

This compound's primary mechanism of action is the inhibition of the AbaF efflux pump, which is responsible for the extrusion of fosfomycin from A. baumannii. This inhibition is achieved by perturbing the transmembrane proton gradient that powers the pump. The disruption of the proton motive force leads to the intracellular accumulation of fosfomycin, allowing it to reach its target and exert its antibacterial effect.

Data Presentation

In Vitro Efficacy Data

| Experiment | Organism/System | This compound Concentration | Fosfomycin Concentration | Observed Effect | Reference |

| MIC Reduction | E. coli KAM32/pUC18_abaF | 50 µM | 2 mg/L (from 32 mg/L) | 16-fold reduction in MIC | |

| Time-Kill Kinetics | E. coli KAM32/pUC18_abaF | 25 µM | 32 mg/L | Synergistic killing effect | |

| Biofilm Inhibition | A. baumannii RPTC-15 | 100 µM | 64 mg/L | Prevention of biofilm formation | |

| Growth Inhibition in Urine | A. baumannii RPTC-15 | 100 µM | 64 mg/L | Prevention of bacterial growth |

In Vivo Efficacy Data

| Experiment | Animal Model | Treatment Group | Bacterial Strain | Observed Effect | Reference |

| Urinary Tract Infection | Murine | This compound + Fosfomycin | A. baumannii | >3 log10 reduction in bacterial burden in kidney and bladder |

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic activity between this compound and fosfomycin by measuring the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Fosfomycin stock solution

-

A. baumannii isolate

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Culture A. baumannii overnight on an appropriate agar plate. Suspend colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

-

**Plate Setup

Application Notes and Protocols: In Vitro Combination of IITR08367 and Fosfomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. One mechanism of resistance is the active efflux of antimicrobial agents from the bacterial cell. Fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis, is often rendered ineffective against A. baumannii due to efflux mediated by pumps such as the Major Facilitator Superfamily (MFS) transporter, AbaF.[1]

The small molecule IITR08367 has been identified as a potent inhibitor of the AbaF efflux pump. By blocking this pump, this compound increases the intracellular concentration of fosfomycin, thereby restoring its antibacterial efficacy.[2] This document provides detailed application notes and protocols for studying the in vitro synergy of combining this compound with fosfomycin against fosfomycin-resistant bacteria, particularly Acinetobacter baumannii.

Mechanism of Action and Synergy

The synergistic interaction between this compound and fosfomycin is based on their distinct but complementary mechanisms of action.

-

Fosfomycin: Enters the bacterial cell and inhibits MurA, an enzyme essential for the first committed step in peptidoglycan (cell wall) synthesis. This disruption of cell wall integrity leads to bacterial cell death.[3]

-

This compound: This molecule acts as an efflux pump inhibitor, specifically targeting the AbaF transporter in A. baumannii. AbaF is responsible for actively pumping fosfomycin out of the cell, which is a primary reason for intrinsic resistance. By inhibiting AbaF, this compound effectively traps fosfomycin inside the bacterium, allowing it to reach and inhibit its target, MurA.[1][2]

The combination of these two compounds results in a potentiation of fosfomycin's antibacterial activity against otherwise resistant strains.

Data Presentation

The following tables summarize the quantitative data from in vitro synergy studies of this compound and fosfomycin.

Table 1: Minimum Inhibitory Concentration (MIC) of Fosfomycin in the Presence of this compound against E. coli KAM32 expressing AbaF

| Compound(s) | Concentration | MIC of Fosfomycin (mg/L) | Fold Reduction in MIC |

| Fosfomycin alone | - | 32 | - |

| Fosfomycin + this compound | 50 µM | 2 | 16 |

Data extracted from a study demonstrating the potentiation of fosfomycin activity by this compound.[4]

Table 2: Checkerboard Assay Results for Fosfomycin and this compound against AbaF-expressing E. coli KAM32

| Fosfomycin (mg/L) | This compound (µM) | Bacterial Growth |

| 32 | 0 | + |

| 16 | 12.5 | + |

| 8 | 25 | + |

| 4 | 50 | - |

| 2 | 50 | - |

This table illustrates the dose-dependent potentiation of fosfomycin in the presence of this compound. Growth is inhibited at lower concentrations of fosfomycin when combined with this compound.[4]

Table 3: Time-Kill Kinetics of Fosfomycin in Combination with this compound

| Time (hours) | Fosfomycin (32 mg/L) (log10 CFU/mL) | Fosfomycin (32 mg/L) + this compound (25 µM) (log10 CFU/mL) |

| 0 | ~6.0 | ~6.0 |

| 2 | ~6.5 | ~5.0 |

| 4 | ~7.0 | ~4.0 |

| 6 | ~7.5 | <3.0 |

| 8 | >8.0 | <3.0 |

| 12 | >8.0 | <3.0 |

The combination of fosfomycin and this compound demonstrates a significant reduction in bacterial viability over time compared to fosfomycin alone.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the synergy between this compound and fosfomycin are provided below.

Checkerboard Broth Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index and assess for synergy.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

-

Fosfomycin stock solution

-

This compound stock solution

Procedure:

-

Prepare serial twofold dilutions of fosfomycin horizontally and this compound vertically in a 96-well plate containing CAMHB.

-

The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include wells with only fosfomycin, only this compound, and no drugs as controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

-

Calculate the FIC index as follows: FIC = (MIC of Fosfomycin in combination / MIC of Fosfomycin alone) + (MIC of this compound in combination / MIC of this compound alone)

-

Synergy: FIC ≤ 0.5

-

Additive/Indifference: 0.5 < FIC ≤ 4

-

Antagonism: FIC > 4

-

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.

Materials:

-

Culture tubes with CAMHB

-

Bacterial inoculum (~1 x 10^6 CFU/mL)

-

Fosfomycin and this compound at desired concentrations (e.g., based on MIC values)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare culture tubes with CAMHB containing:

-

No drug (growth control)

-

Fosfomycin alone

-

This compound alone

-

Fosfomycin + this compound

-

-

Inoculate each tube with the bacterial suspension.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Ethidium Bromide (EtBr) Efflux Assay

This assay is used to confirm the inhibitory effect of this compound on efflux pump activity.

Materials:

-

Fluorometer or plate reader with fluorescence capabilities

-

Black, clear-bottom 96-well plates

-

Bacterial cells expressing the AbaF pump

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

This compound

Procedure:

-

Grow bacterial cells to the mid-log phase, then wash and resuspend in PBS.

-

Load the cells with EtBr in the absence of glucose to allow for accumulation.

-

Centrifuge the cells to remove external EtBr and resuspend in PBS.

-

Add the cell suspension to the wells of the 96-well plate.

-

To initiate efflux, add glucose to the wells.

-

In test wells, add this compound at the desired concentration.

-

Monitor the fluorescence over time. A decrease in fluorescence indicates EtBr efflux. Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control without the inhibitor.

Quinacrine-Based Proton-Sensitive Fluorescence Assay

This assay helps to understand the mechanism of efflux pump inhibition by assessing the proton gradient across the bacterial membrane.

Materials:

-

Fluorometer

-

Everted bacterial membrane vesicles

-

Quinacrine

-

Potassium lactate

-

This compound

Procedure:

-

Prepare everted membrane vesicles from bacteria overexpressing the AbaF pump.

-

Add the vesicles to a buffer containing quinacrine.

-

Energize the vesicles by adding potassium lactate, which will establish a proton gradient and cause quenching of the quinacrine fluorescence.

-

Add this compound to the energized vesicles.

-